

An In-depth Technical Guide to Laricitrin: Chemical Structure and Properties

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Compound of Interest

Compound Name: Laricitrin

Cat. No.: B037798

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Laricitrin, a naturally occurring O-methylated flavonol, is a member of the flavonoid family of polyphenolic compounds.[1] Flavonoids are widely recognized for their diverse biological activities, and **laricitrin** is no exception, with emerging research pointing towards its potential as an antioxidant and anti-tumor agent.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure and properties of **laricitrin**, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

Laricitrin is structurally a derivative of myricetin, specifically the 3'-O-methyl ether of myricetin.[5] Its chemical structure is characterized by a C6-C3-C6 backbone, typical of flavonoids, consisting of two phenyl rings (A and B) and a heterocyclic pyran ring (C).

Table 1: Chemical Identifiers of **Laricitrin**

Identifier	Value	Source(s)
IUPAC Name	2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxychromen-4-one	[5]
Molecular Formula	C ₁₆ H ₁₂ O ₈	[5]
SMILES	<chem>COC1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O</chem>	[5]
InChI	InChI=1S/C16H12O8/c1-23-11-3-6(2-9(19)13(11)20)16-15(22)14(21)12-8(18)4-7(17)5-10(12)24-16/h2-5,17-20,22H,1H3	[6]
CAS Number	53472-37-0	[6]

Physicochemical Properties

The physicochemical properties of **laricitrin** are crucial for understanding its behavior in biological systems and for the development of potential therapeutic applications. While experimental data for some properties are limited, a combination of experimental and predicted values provides a useful profile.

Table 2: Physicochemical Properties of **Laricitrin**

Property	Value	Type	Source(s)
Molecular Weight	332.26 g/mol	Experimental	[5]
Melting Point	Not Available	-	
Boiling Point	667.40 °C @ 760.00 mm Hg	Estimated	
Solubility	Practically insoluble in water. Soluble in organic solvents like acetone, ethyl acetate, and methanol.	Experimental (General)	
pKa (Strongest Acidic)	6.38	Predicted	
logP (o/w)	1.900	Estimated	

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of **laricitrin**. While a complete set of experimentally derived spectra for **laricitrin** is not readily available in all public databases, typical spectral characteristics for flavonoids can be described.

Table 3: Spectroscopic Data of **Laricitrin**

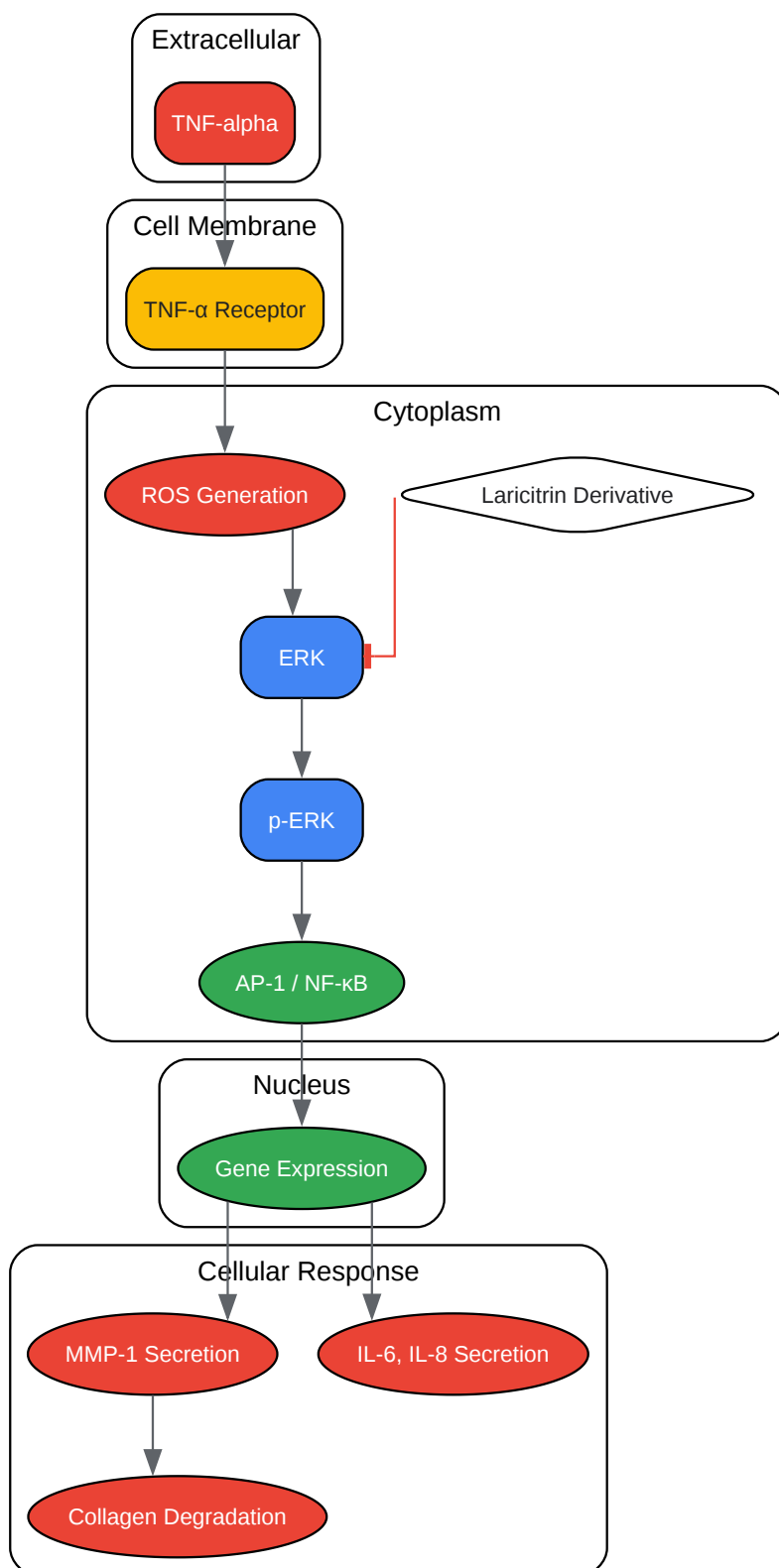
Spectroscopic Technique	Key Features
UV-Vis Spectroscopy	Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. Band I, in the range of 300-400 nm, is associated with the B-ring, while Band II, between 240-280 nm, corresponds to the A-ring.
Infrared (IR) Spectroscopy	The IR spectrum of laricitrin is expected to show characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group of the pyran ring, aromatic C=C bonds, and C-O bonds.
^1H NMR Spectroscopy	The ^1H NMR spectrum would provide detailed information on the chemical environment of the hydrogen atoms in the molecule, including the aromatic protons on the A and B rings and the hydroxyl protons.
^{13}C NMR Spectroscopy	The ^{13}C NMR spectrum would reveal the number and types of carbon atoms present in laricitrin, including the carbonyl carbon, aromatic carbons, and the methoxy carbon.
Mass Spectrometry	Mass spectrometry data for laricitrin shows a precursor ion $[\text{M}+\text{H}]^+$ at m/z 333.0608 and $[\text{M}-\text{H}]^-$ at m/z 331.0454, confirming its molecular weight.

Biological Activity and Signaling Pathways

Laricitrin, as a flavonoid, is presumed to possess antioxidant and anti-cancer properties. Research on its glycosylated derivative, **laricitrin** 3-rutinoside, has provided insights into its potential mechanisms of action.

Antioxidant and Anti-inflammatory Activity

Laricitrin 3-rutinoside has been shown to inhibit the generation of reactive oxygen species (ROS) induced by tumor necrosis factor-alpha (TNF- α) in normal human dermal fibroblasts.[2][3] This antioxidant effect is associated with the suppression of matrix metalloproteinase-1 (MMP-1) secretion and the protection against collagen degradation.[2][3] The underlying mechanism involves the inhibition of the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[2][3] Furthermore, **laricitrin** 3-rutinoside has been observed to reduce the secretion of the pro-inflammatory cytokines interleukin-6 (IL-6) and interleukin-8 (IL-8).[2][3]

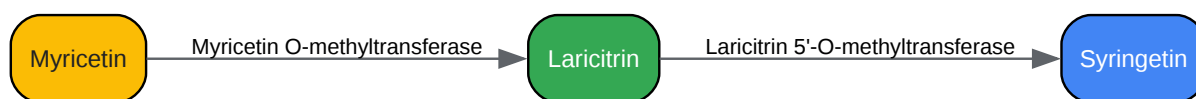


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Caption: Proposed signaling pathway of a **laricitrin** derivative.

Biosynthesis of Laricitrin

Laricitrin is synthesized in plants via the flavonoid biosynthesis pathway. It is formed from myricetin through the action of the enzyme myricetin O-methyltransferase.[1] **Laricitrin** can be further methylated by **laricitrin** 5'-O-methyltransferase to produce syringetin.[1]



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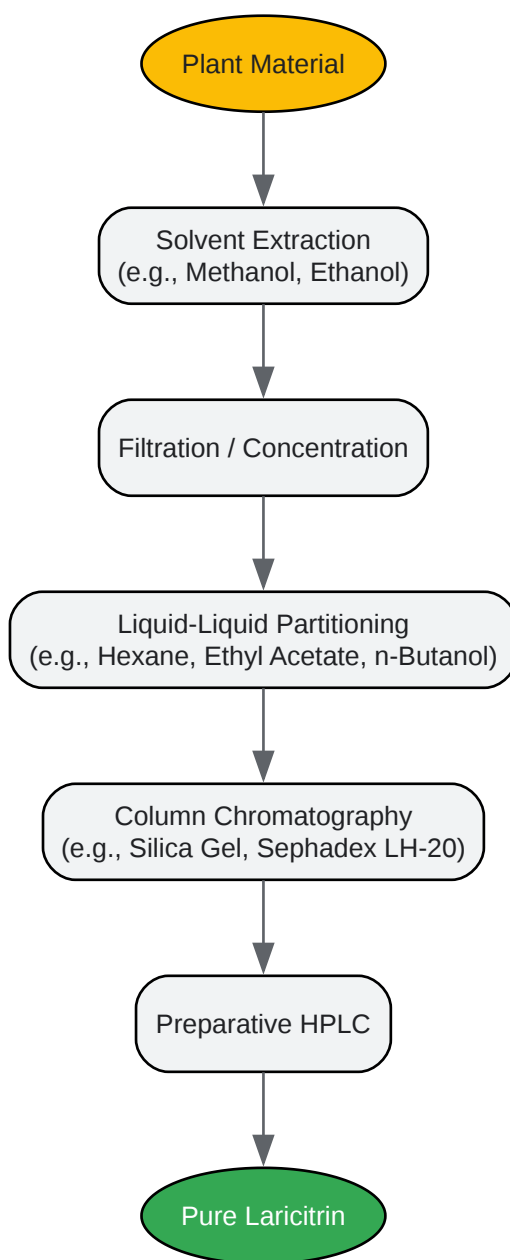
Caption: Biosynthesis of **laricitrin** from myricetin.

Experimental Protocols

This section outlines general methodologies for the isolation, characterization, and evaluation of the biological activity of flavonoids like **laricitrin**.

Isolation and Purification of Laricitrin

A general workflow for the isolation of **laricitrin** from a plant source would typically involve extraction, fractionation, and purification steps.



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Caption: General workflow for **laricitrin** isolation.

Methodology for Isolation:

- Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, using methods like maceration, percolation, or Soxhlet extraction.[7]

- **Fractionation:** The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
- **Purification:** The fraction containing **laricitrin** is further purified using column chromatography techniques, such as silica gel or Sephadex LH-20 chromatography, followed by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Spectroscopic Analysis

Methodology for Spectroscopic Analysis:

- **UV-Vis Spectroscopy:** A solution of **laricitrin** in a suitable solvent (e.g., methanol) is prepared, and its absorbance is measured across a range of wavelengths (typically 200-600 nm) using a UV-Vis spectrophotometer.
- **IR Spectroscopy:** A small amount of the purified **laricitrin** is mixed with potassium bromide (KBr) to form a pellet, and the infrared spectrum is recorded using an FT-IR spectrometer.
- **NMR Spectroscopy:** For ^1H and ^{13}C NMR analysis, the purified **laricitrin** is dissolved in a deuterated solvent (e.g., DMSO- d_6 , Methanol- d_4), and the spectra are acquired on a high-resolution NMR spectrometer.

In Vitro Biological Assays

DPPH Radical Scavenging Assay Protocol:

This assay assesses the antioxidant capacity of **laricitrin** by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

- Prepare a stock solution of DPPH in methanol.
- Prepare various concentrations of **laricitrin** in methanol.
- In a 96-well plate, add a specific volume of each **laricitrin** concentration to the wells.

- Add the DPPH solution to each well and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance at a specific wavelength (around 517 nm) using a microplate reader.
- The percentage of radical scavenging activity is calculated using the formula: $(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}} * 100$, where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the **laricitrin** sample.

MTT Assay for Cytotoxicity Protocol:

The MTT assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **laricitrin** for a specified duration (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized detergent solution).
- Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
- Cell viability is expressed as a percentage of the untreated control cells.

Conclusion

Laricitrin is a promising natural product with potential applications in the pharmaceutical and nutraceutical industries. This guide has summarized its key chemical and physical properties, spectroscopic data, and known biological activities. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in various disease

models. The provided experimental protocols offer a starting point for researchers interested in investigating this intriguing flavonoid.

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